molecular formula C12H18BrN3 B1287486 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine CAS No. 914606-84-1

1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine

Cat. No. B1287486
M. Wt: 284.2 g/mol
InChI Key: WBXOCRHDRNRNHH-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted at the 5-position with a bromine atom and a piperazine ring at the 1-position. The piperazine ring would be substituted at the 4-position with an isopropyl group .


Chemical Reactions Analysis

As a bromopyridine derivative, this compound could potentially undergo various reactions such as nucleophilic substitution or coupling reactions. The piperazine ring could also engage in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its substituents and could be predicted based on the properties of similar known compounds .

Scientific Research Applications

  • Organic Synthesis

    • Compounds like “1-(5-Bromopyridin-2-yl)piperidin-3-ol” and “1-(5-bromopyridin-3-yl)methanamine” are often used in the field of organic synthesis . They can serve as building blocks in the synthesis of various complex organic compounds .
  • Anti-Fibrosis Activity

    • A study published in the journal Molecules reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . The study found that certain compounds exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
  • Proteomics Research

    • “1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid” is a product used for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Pharmaceutical Research

    • Compounds like “1-(5-Bromopyridin-2-yl)piperidin-3-ol” are often used in pharmaceutical research . They can serve as intermediates in the synthesis of various pharmaceuticals .
  • Material Science

    • Pyridine derivatives, such as “1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid”, can be used in material science for the synthesis of novel materials .
  • Chemical Research

    • “1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid” can be used in chemical research as a building block for the synthesis of complex molecules .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a brominated compound, it should be handled with care to avoid bromine-related hazards .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve the design and synthesis of analogs with different substituents to optimize its properties for a specific application .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOCRHDRNRNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601761
Record name 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine

CAS RN

914606-84-1
Record name 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution containing 12.1 g of 2,5-dibromopyridine (51.1 mmol), 8.8 ml of 1-isopropyl-piperazine (61.5 mmol) and 9.2 ml of DBU (61.5 mmol) is stirred overnight at 100° C. The reaction mixture is returned to ambient temperature and the solution is diluted with water and extracted with ethyl acetate. The organic phases are collected, washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue is chromatographed on an SiO2 column, eluting with a mixture of CH2Cl2/MeOH 98/2 and then 96/4, to yield the title product.
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